5-Methylhydantoin

Description

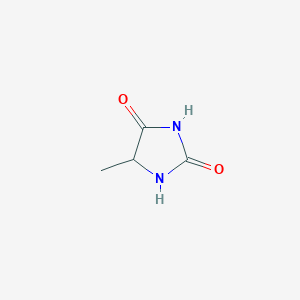

Structure

3D Structure

Properties

IUPAC Name |

5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880934 | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-03-5 | |

| Record name | 5-Methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-imidazolidinedione, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Methylhydantoin: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound. It is intended to serve as a detailed resource for professionals in research and development, particularly in the fields of medicinal chemistry, organic synthesis, and pharmacology. This document includes tabulated physicochemical data, a general experimental protocol for its synthesis, and visualizations of its synthetic pathway and role in the development of bioactive compounds.

Chemical Structure and Identification

This compound is a heterocyclic organic compound belonging to the hydantoin (B18101) family. Structurally, it is an imidazolidine-2,4-dione with a methyl group substituted at the 5-position. This substitution introduces a chiral center, meaning this compound can exist as two enantiomers: (R)-5-methylhydantoin and (S)-5-methylhydantoin. The racemic mixture is commonly used in general chemical applications.

The fundamental structure consists of a five-membered ring containing two nitrogen atoms and two carbonyl groups. This scaffold is a key feature in various biologically active molecules.

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-methylimidazolidine-2,4-dione[1] |

| Synonyms | 5-Methyl-2,4-imidazolidinedione[2][3], (S)-5-METHYLHYDANTOIN[4] |

| CAS Number | 616-03-5[1][2][3][5] |

| Molecular Formula | C₄H₆N₂O₂[1][2][3][4][5] |

| SMILES | CC1NC(=O)NC1=O[2] |

| InChI | 1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)[1][2] |

| InChIKey | VMAQYKGITHDWKL-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

This compound is a white crystalline solid that is stable under standard conditions.[5] Its solubility in water makes it a versatile reagent in various aqueous reaction media.[5] The key physicochemical properties are summarized below for easy reference.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 114.10 g/mol [1][2][4][5] |

| Melting Point | 148-152 °C[2] |

| Appearance | White to almost white crystalline powder[5] |

| Water Solubility | Soluble[5] |

| LogP (Octanol/Water Partition Coefficient) | -0.6[1][4] |

| Exact Mass | 114.042927438 Da[1][4] |

| pKa | Data not readily available in provided search results. |

Synthesis Protocol: Bucherer-Bergs Reaction

The synthesis of 5-substituted hydantoins is commonly achieved via the Bucherer-Bergs reaction. This multicomponent reaction involves an aldehyde (or ketone), ammonium (B1175870) carbonate, and an alkali cyanide. For this compound, the starting aldehyde is acetaldehyde.

General Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with acetaldehyde, ammonium carbonate, and sodium cyanide in an aqueous ethanol (B145695) solution.

-

Heating and Stirring: The mixture is heated, typically to around 60°C, and stirred for several hours to ensure the reaction proceeds to completion.[6] The reaction involves the initial formation of an aminonitrile intermediate, which then cyclizes upon reaction with another equivalent of ammonium carbonate (or carbon dioxide).

-

Acidification: After the reaction period, the mixture is cooled to room temperature and then carefully acidified with a strong acid, such as concentrated HCl, to a pH of approximately 6-6.5.[6] This step facilitates the precipitation of the hydantoin product.

-

Isolation and Purification: The resulting solid precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.[6]

The diagram below illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Experimental data is available in public databases.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, which can be used to confirm the molecular weight and fragmentation pattern.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and presence of the methyl group and the hydantoin ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, notably the C=O (carbonyl) and N-H stretches of the hydantoin ring.

Researchers can access raw and interpreted spectral data for this compound from resources like SpectraBase.[7]

Reactivity, Applications, and Biological Significance

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its hydantoin core. The N-H protons can be deprotonated, allowing for N-alkylation or N-acylation reactions to generate a wide array of derivatives.

Its primary significance lies in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] The hydantoin scaffold is a common feature in drugs targeting the central nervous system; for instance, derivatives of the related 5,5-dimethylhydantoin (B190458) are precursors to anticonvulsant medications.[8] The versatility of this compound allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties in drug discovery programs.[5]

The diagram below illustrates the logical relationship of this compound as a scaffold in the development of more complex, bioactive molecules.

Caption: Logical workflow of this compound as a core scaffold.

References

- 1. This compound | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | 616-03-5 [sigmaaldrich.com]

- 3. 2,4-Imidazolidinedione, 5-methyl- [webbook.nist.gov]

- 4. L-5-methylhydantoin | C4H6N2O2 | CID 6419931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. nbinno.com [nbinno.com]

Synthesis of 5-Methylhydantoin: An In-depth Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of 5-methylhydantoin, a versatile heterocyclic compound with applications in pharmaceutical development and as a building block in organic synthesis.[1] This document details the two primary synthetic routes: the Bucherer-Bergs reaction and the Urech hydantoin (B18101) synthesis. It includes detailed experimental protocols, a comparative analysis of the methods, and visualizations of the reaction mechanism and experimental workflow to aid in practical laboratory implementation.

Introduction to this compound

This compound is a derivative of hydantoin, a five-membered heterocyclic ring containing a urea (B33335) moiety. The presence of a methyl group at the 5-position provides a key structural feature for further chemical modification. Its derivatives have been investigated for a range of biological activities, and the parent compound serves as a valuable intermediate in the synthesis of more complex molecules.[1]

Synthetic Methodologies

Two classical and reliable methods for the synthesis of this compound are the Bucherer-Bergs reaction, starting from acetaldehyde (B116499), and the Urech hydantoin synthesis, which utilizes the amino acid alanine (B10760859).

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that synthesizes hydantoins from a carbonyl compound (in this case, acetaldehyde), an alkali metal cyanide (such as sodium or potassium cyanide), and ammonium (B1175870) carbonate.[2][3] This method is widely applicable for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[4][5] The reaction can also be performed starting from the corresponding cyanohydrin.[2]

Reaction Scheme:

Urech Hydantoin Synthesis

The Urech hydantoin synthesis involves the reaction of an amino acid with an alkali metal cyanate (B1221674) (typically potassium cyanate) in the presence of a mineral acid.[6] For the synthesis of this compound, the starting amino acid is alanine. This method is particularly useful for preparing hydantoins from readily available amino acid precursors.[7]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and related compounds via the Bucherer-Bergs and Urech syntheses. Please note that specific yields for this compound are not widely reported in the literature; therefore, data for analogous compounds are provided for comparison.

| Parameter | Bucherer-Bergs Reaction (Adapted from 5,5-dimethylhydantoin (B190458) synthesis) | Urech Hydantoin Synthesis (General Procedure) |

| Starting Materials | Acetaldehyde (or acetaldehyde cyanohydrin), Sodium Cyanide, Ammonium Carbonate | Alanine, Potassium Cyanate, Hydrochloric Acid |

| Solvent | Water, Ethanol/Water mixture | Water, Ethanol |

| Reaction Temperature | 50-90°C[2] | -5°C to Reflux |

| Reaction Time | 3-4 hours[2] | Several hours (multi-step) |

| Reported Yield | 51-56% (for 5,5-dimethylhydantoin)[2] | Good to excellent (general observation for various hydantoins) |

| Purification Method | Recrystallization from hot water or ethanol/water[2] | Recrystallization |

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of this compound (Adapted from the synthesis of 5,5-dimethylhydantoin)

This protocol is adapted from a well-established procedure for a similar compound and should be optimized for the specific synthesis of this compound.[2]

Materials:

-

Acetaldehyde

-

Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Hydrochloric Acid (HCl), concentrated

-

Ethanol

-

Water

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine ammonium carbonate (1.3-1.5 molar equivalents) and an aqueous solution of sodium cyanide (1.0-1.1 molar equivalents).

-

Addition of Acetaldehyde: To this solution, slowly add acetaldehyde (1.0 molar equivalent) with stirring. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 20°C.

-

Heating: After the addition is complete, heat the mixture to 60-70°C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a fume hood due to the potential evolution of hydrogen cyanide gas.

-

Isolation of Crude Product: The crude this compound will precipitate out of the solution upon cooling and acidification. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Dissolve the crude product in a minimal amount of boiling water or an ethanol/water mixture. Add a small amount of activated charcoal and heat the solution for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Protocol 2: Urech Synthesis of this compound

This is a general procedure that can be adapted for the synthesis of this compound from alanine.

Materials:

-

Alanine

-

Ethanol

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Potassium Cyanate (KOCN)

-

Hydrochloric Acid (HCl), concentrated

Procedure:

-

Esterification of Alanine: Suspend alanine (1.0 molar equivalent) in ethanol. Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 molar equivalents) or bubble hydrogen chloride gas through the suspension until the alanine dissolves. Stir the reaction at room temperature overnight to form the alanine ethyl ester hydrochloride. Remove the solvent under reduced pressure.

-

Formation of the Ureido Intermediate: Dissolve the alanine ethyl ester hydrochloride in water and cool to -5°C. Slowly add a solution of potassium cyanate (1.1 molar equivalents) in water, keeping the temperature below 0°C. Stir the reaction for 2 hours at this temperature.

-

Cyclization: After the formation of the ureido intermediate, add concentrated hydrochloric acid and stir the mixture overnight at room temperature or gently reflux to induce cyclization.

-

Isolation and Purification: Cool the reaction mixture and collect the precipitated this compound by vacuum filtration. The crude product can be purified by recrystallization from water or an ethanol/water mixture as described in the Bucherer-Bergs protocol.

Visualizations

Bucherer-Bergs Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Bucherer-Bergs reaction, starting from a carbonyl compound.

Caption: Mechanism of the Bucherer-Bergs reaction for this compound synthesis.

Experimental Workflow for Bucherer-Bergs Synthesis

This diagram outlines the key steps in the laboratory synthesis and purification of this compound via the Bucherer-Bergs reaction.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Preparation of 5,5-Dimethylhydantoin - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 5. mdpi.com [mdpi.com]

- 6. srrjournals.com [srrjournals.com]

- 7. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [organic-chemistry.org]

5-Methylhydantoin: A Comprehensive Technical Guide on its Biological Activity and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhydantoin is a heterocyclic organic compound with a diverse range of biological activities and significant implications in pharmacology and clinical diagnostics. This technical guide provides an in-depth review of its core biological functions, including its notable anticonvulsant properties and its role as a metabolic byproduct and potential disease biomarker. We will explore the underlying mechanisms of action, summarize key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

This compound, a derivative of hydantoin (B18101), has garnered scientific interest due to its structural relationship to pharmacologically active compounds and its presence in biological systems.[1][2] Its derivatives are key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] This guide aims to consolidate the current understanding of this compound's biological relevance, focusing on its therapeutic potential and its utility as a biomarker.

Anticonvulsant Properties

The hydantoin scaffold is a well-established pharmacophore in anticonvulsant drug discovery, with phenytoin (B1677684) (5,5-diphenylhydantoin) being a prominent example.[4][5] While less potent than its diphenylated analog, derivatives of this compound have been investigated for their ability to modulate neuronal excitability.

Mechanism of Action

The anticonvulsant activity of hydantoin derivatives is primarily attributed to their ability to block voltage-gated sodium channels in a use-dependent manner. This action stabilizes neuronal membranes and limits the propagation of seizure discharges.[4] A 5-phenyl or other aromatic substituent is often considered essential for significant activity against generalized tonic-clonic seizures.[4]

Quantitative Data on Anticonvulsant Activity

While specific ED50 values for this compound are not extensively documented in publicly available literature, data for structurally related hydantoin derivatives provide a benchmark for their potential efficacy. The following table summarizes the anticonvulsant activity of various hydantoin derivatives in the Maximal Electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.[6][7]

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Protective Index (PI) | Reference |

| Phenytoin | Mouse | Oral | 5.96 | >10 | [5] |

| SB2-Ph (Phenytoin Schiff Base) | Mouse | Oral | 8.29 | 7.8 | [5] |

| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Mouse | Intraperitoneal | Not specified | Effective vs. MES & PTZ | [8] |

| 1,3-bis(methoxymethyl)-5,5-diphenyl-hydantoin | Mouse | Intraperitoneal | Not specified | Good activity vs. MES | [8] |

Note: Data for this compound itself is limited. The compounds listed are structurally related and illustrate the anticonvulsant potential of the hydantoin scaffold.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs.[6][9]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

-

Rodents (e.g., male albino mice, 20-25g).[9]

-

Electroshock apparatus with corneal electrodes.

-

Test compound (this compound derivative), vehicle control, and positive control (e.g., Phenytoin).

-

Saline solution (0.9%) and a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).[7]

Procedure:

-

Animal Preparation: Acclimatize animals and fast them overnight before the experiment.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral). Dosing is typically performed at various time points before the stimulus to determine the time of peak effect.[9]

-

Anesthesia and Electrode Placement: At the time of peak effect, apply a drop of local anesthetic to the animal's corneas. Place the saline-soaked corneal electrodes on the corneas.[7]

-

Stimulus Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[7]

-

Observation: Immediately observe the animal for the presence or absence of a tonic hindlimb extension. The seizure is characterized by tonic extension of the forelimbs and hindlimbs, followed by clonic activity.[7]

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection and is the primary endpoint of the test.[7][9]

-

Data Analysis: The number of animals protected in each group is recorded, and the dose that protects 50% of the animals (ED50) is calculated.

Metabolic Significance

This compound is not only a synthetic compound but also appears in biological systems as a metabolite.

Metabolic Pathways

In mammals, 1-methylhydantoin (B147300) can be metabolized via 5-hydroxy-1-methylhydantoin (B1677063).[10] N-methylhydantoin is also known to be a degradation product of creatinine (B1669602) by bacterial enzymes.[11]

The formation of 5-hydroxy-5-methylhydantoin (B43818) is a key metabolic step. This metabolite is an oxidized form of a thymine (B56734) lesion and has been shown to act as a molecular trap for certain DNA glycosylases, which are enzymes involved in DNA base excision repair.[12] This interaction can lead to the formation of a covalent DNA-protein complex, highlighting a potential mechanism of cytotoxicity.[12]

Significance as a Uremic Toxin

In the context of chronic kidney disease (CKD), the progressive loss of renal function leads to the accumulation of various metabolites known as uremic toxins.[13][14] 1-Methylhydantoin, produced by intestinal bacteria from creatinine, is considered a uremic toxin.[15] Elevated levels of such toxins contribute to the clinical condition of uremia.[13] Studies have shown that 1-methylhydantoin can induce a dose-dependent loss of cell viability and apoptosis in human renal proximal tubular cells in vitro, suggesting a role in the pathophysiology of kidney disease.[15]

Role as a Biomarker

The detection and quantification of this compound and its derivatives in biological fluids can serve as a biomarker for certain physiological or pathological states.

Analytical Detection Methods

The analysis of small molecules like this compound in complex biological matrices (e.g., plasma, urine) requires sensitive and specific analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice.[16][17][18]

Experimental Protocol: LC-MS/MS for Metabolite Quantification

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma).

Materials:

-

Biological sample (plasma).

-

LC-MS/MS system (e.g., HPLC coupled to a triple quadrupole or Orbitrap mass spectrometer).[19]

-

Analytical column (e.g., Reverse phase C18).[19]

-

Internal standard (e.g., a stable isotope-labeled version of this compound).

-

Solvents for mobile phase (e.g., acetonitrile (B52724), water with formic acid).[19]

-

Protein precipitation agent (e.g., cold acetonitrile).[19]

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of the internal standard.

-

Precipitate proteins by adding cold acetonitrile (e.g., 2:1, v/v).[19]

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm at 4°C) to pellet the precipitated proteins.[19]

-

Transfer the supernatant to a new vial for analysis.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the LC system.

-

Separate the analyte from other matrix components using a gradient elution program with the mobile phases.[19] A typical gradient might start with a low percentage of organic solvent and increase over time to elute more hydrophobic compounds.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

For quantitative analysis, operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode (on a triple quadrupole) or a similar targeted mode.[16] This involves selecting the precursor ion (the molecular weight of this compound) and a specific fragment ion generated by collision-induced dissociation. This provides high specificity and sensitivity.

-

-

Data Analysis:

-

Create a calibration curve using standards of known concentrations.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

References

- 1. L-5-methylhydantoin | C4H6N2O2 | CID 6419931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H6N2O2 | CID 69216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. panache.ninds.nih.gov [panache.ninds.nih.gov]

- 8. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The metabolism of 1-methylhydantoin via 5-hydroxy-1-methylhydantoin in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for N-Methylhydantoin (HMDB0003646) [hmdb.ca]

- 12. 5-Hydroxy-5-methylhydantoin DNA lesion, a molecular trap for DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. 1-Methylhydantoin cytotoxicity on renal proximal tubular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. metabolomicsworkbench.org [metabolomicsworkbench.org]

5-Methylhydantoin: A Comprehensive Technical Guide on its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the natural occurrence and sources of 5-Methylhydantoin. While direct evidence of widespread natural occurrence in food and environmental matrices remains limited, this document presents significant findings on its presence in biological systems as a metabolite. The guide delves into the metabolic pathways leading to the formation of closely related hydantoin (B18101) derivatives, offers quantitative data from human studies, and outlines the synthetic routes for obtaining this compound. Furthermore, it includes detailed experimental protocols for the analysis of related compounds, which can be adapted for this compound, and visual diagrams to illustrate key relationships and processes.

Natural Occurrence

Direct quantitative data on the natural occurrence of this compound in food and environmental samples is not extensively documented in current scientific literature. However, compelling evidence points to its presence and formation within biological systems, particularly as a downstream product of creatinine (B1669602) metabolism.

Occurrence in Biological Fluids

Research has identified 5-hydroxy-1-methylhydantoin (B1677063), a close derivative of this compound, as a naturally occurring metabolite in mammals. This compound is formed through the oxidative degradation of creatinine.[1][2][3] Studies have quantified its levels in human serum, indicating a clear biological source.

A study involving diabetic and non-diabetic patients with and without chronic kidney disease revealed the following serum concentrations of 5-hydroxy-1-methylhydantoin[2]:

| Patient Group | Mean Serum Concentration of 5-hydroxy-1-methylhydantoin (µg/dL) | Standard Deviation (µg/dL) |

| Non-diabetic normal controls | 9.0 | 5.6 |

| Diabetic patients without Stage 3-5 CKD | 31.5 | 2.4 |

| Diabetic patients with Stage 3-5 CKD | 88.1 | 17.2 |

CKD: Chronic Kidney Disease

These findings establish a clear precedent for the natural occurrence of a hydroxylated form of this compound in human biological fluids. The levels of this metabolite are notably elevated in pathological conditions such as diabetes and chronic kidney disease, suggesting a potential role as a biomarker for oxidative stress.[2]

Sources of this compound

The sources of this compound can be categorized into natural formation pathways within biological systems and chemical synthesis methodologies.

Natural Formation: The Creatinine Connection

The primary natural source of a closely related derivative, 5-hydroxy-1-methylhydantoin, is the in vivo oxidation of creatinine.[1][3] This metabolic process represents a dual oxidative pathway. The formation of 1-methylhydantoin (B147300) has also been noted as a degradation product of creatinine by bacterial enzymes.[4]

The following diagram illustrates the metabolic relationship between creatinine and 5-hydroxy-1-methylhydantoin.

Caption: Metabolic pathway of creatinine to 5-hydroxy-1-methylhydantoin.

Synthetic Sources

This compound and its derivatives are also readily available through various chemical synthesis routes. These methods are crucial for producing standards for analytical studies and for synthesizing derivatives for drug development and other applications.

A common and established method for synthesizing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. A modification of this reaction has been successfully used for the preparation of 5-methyl-5-benzylhydantoin.[2] Another approach involves the reaction of an appropriate cyanohydrin with ammonium (B1175870) carbonate.[1] The synthesis of 5-hydroxy-5-methylhydantoin (B43818) can be achieved by the condensation of pyruvic acid with urea.

The following diagram outlines a generalized synthetic workflow.

Caption: Generalized synthetic routes to 5-substituted hydantoins.

Experimental Protocols

While specific, detailed protocols for the quantification of this compound in various matrices are not abundant in the literature, methods for closely related hydantoin derivatives can be adapted. The following sections provide an overview of relevant analytical techniques and a detailed protocol for a related compound that can serve as a starting point.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydantoins, derivatization is often necessary to increase their volatility and thermal stability.[5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the quantification of a wide range of compounds in complex matrices like biological fluids.[8][9][10][11] This technique is well-suited for the analysis of polar compounds like this compound and its derivatives, often with minimal sample preparation.

Detailed Protocol: Quantification of a Hydantoin Derivative in Human Urine by LC-MS/MS

The following protocol is adapted from a method for the analysis of urinary metabolites and can be used as a foundation for developing a specific method for this compound.[8][9]

Objective: To quantify the concentration of this compound in human urine samples.

Materials:

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., 5-(trideuteriomethyl)hydantoin)

-

HPLC-grade water, acetonitrile, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Human urine samples

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column suitable for polar compounds (e.g., HILIC or a polar-embedded C18 column).

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

-

To 1 mL of the supernatant, add the internal standard solution.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., acetonitrile/water with a small percentage of formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate this compound from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both this compound and its internal standard. The exact m/z values will need to be determined by infusing the analytical standards.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the urine samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

The following diagram illustrates the experimental workflow for this protocol.

Caption: Workflow for the quantification of this compound in urine.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways directly involving this compound. However, the role of its precursor, creatinine, and its hydroxylated metabolite, 5-hydroxy-1-methylhydantoin, as antioxidants suggests a potential involvement in pathways related to oxidative stress.[3][12][13][14][15][16]

The formation of 5-hydroxy-1-methylhydantoin from creatinine is a result of scavenging hydroxyl radicals, which are highly reactive oxygen species. This implicates the compound in the cellular defense mechanisms against oxidative damage. Elevated levels of this metabolite in diseases characterized by high oxidative stress, such as diabetes, further support this hypothesis.[2] Future research is warranted to explore if this compound or its derivatives directly interact with specific signaling molecules or pathways involved in the cellular response to oxidative stress.

Conclusion

While the direct natural occurrence of this compound in food and the environment is not well-established, its presence in biological systems as a metabolite of creatinine is supported by scientific evidence, particularly for its hydroxylated derivative, 5-hydroxy-1-methylhydantoin. The quantification of this metabolite in human serum provides a basis for its potential use as a biomarker. The synthetic routes to this compound are well-defined, enabling further research into its biological activities and the development of analytical standards. The provided experimental framework for LC-MS/MS analysis of related compounds offers a robust starting point for researchers aiming to quantify this compound in various matrices. Further investigation is needed to elucidate any direct role of this compound in cellular signaling pathways.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Protective mechanism of 1-methylhydantoin against lung injury induced by paraquat poisoning | PLOS One [journals.plos.org]

- 5. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gas chromatography/mass spectrometry in metabolic profiling of biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry method of urine analysis for determining human variation in carcinogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biomarkers of Oxidative and Mitochondrial Stress Are Associated With Accelerated Pace of Aging at Midlife in a Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biomarkers of Oxidative and Mitochondrial Stress Are Associated With Accelerated Pace of Aging at Midlife in a Birth Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Biomarkers of Oxidative Stress and Their Clinical Relevance in Type 2 Diabetes Mellitus Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylhydantoin Derivatives: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-methylhydantoin derivatives, a class of compounds with significant therapeutic potential. Hydantoin (B18101), a five-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities.[1] This guide will delve into the synthesis, potential applications, and underlying mechanisms of action of this compound derivatives, with a focus on their anticonvulsant and antitumor properties.

Potential Applications of this compound Derivatives

This compound and its derivatives have been extensively investigated for a variety of therapeutic applications, primarily centered on their activity as anticonvulsants and anticancer agents. The versatility of the hydantoin scaffold allows for substitutions at multiple positions, enabling the fine-tuning of their biological activity.[1]

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, have long been a cornerstone in the treatment of epilepsy.[2] Research has shown that derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin exhibit significant anticonvulsant activity.[3] The mechanism of action for many anticonvulsant hydantoins is believed to involve the modulation of voltage-gated sodium channels in the brain, which helps to stabilize neuronal membranes and prevent the spread of seizure activity.[2] Some derivatives, such as 3-methoxymethyl-5-ethyl-5-phenylhydantoin, have shown efficacy against both maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizures, suggesting a broad spectrum of anticonvulsant activity.[3]

Antitumor Activity

Recent studies have highlighted the potential of 5,5-diphenylhydantoin derivatives as potent antitumor agents.[4] Certain Schiff's base derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116, HePG-2, and MCF-7.[4] The anticancer activity of these compounds is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways.[4] For instance, some derivatives have shown potent inhibitory activity against EGFR and HER2, with IC50 values comparable to reference drugs like erlotinib (B232) and lapatinib.[4]

Other Potential Applications

Beyond their anticonvulsant and antitumor activities, hydantoin and its thio-analogs, thiohydantoins, have been explored for a range of other biological activities, including:

-

Antiviral [5]

-

Antimicrobial [5]

-

Anti-inflammatory

-

Antidiabetic [6]

-

NMDA Receptor Antagonism: The over-activation of N-methyl-D-aspartate (NMDA) receptors is implicated in various neurological disorders.[7] Uncompetitive NMDA receptor antagonists can block excessive receptor activation while preserving normal physiological function.[8][9] While direct evidence for this compound derivatives as potent NMDA receptor antagonists is still emerging, the structural similarities to known antagonists suggest this as a promising area for future research.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anticonvulsant and antitumor activities of various this compound and related hydantoin derivatives.

Table 1: Anticonvulsant Activity of Hydantoin Derivatives

| Compound | Test Model | Animal Model | Route of Administration | ED50 | Reference |

| Phenylmethylenehydantoin 14 | MES | Not Specified | Not Specified | 28 ± 2 mg/kg | [4] |

| Phenylmethylenehydantoin 12 | MES | Not Specified | Not Specified | 39 ± 4 mg/kg | [4] |

| Phenytoin | MES | Not Specified | Not Specified | 30 ± 2 mg/kg | [4] |

| 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin | MES | Not Specified | Not Specified | Good Activity | [3] |

| 3-acetoxymethyl-5-ethyl-5-phenylhydantoin | MES | Not Specified | Not Specified | Good Activity | [3] |

| 3-methoxymethyl-5-ethyl-5-phenylhydantoin | MES & scPTZ | Not Specified | Not Specified | Effective | [3] |

Table 2: Antitumor Activity of 5,5-Diphenylhydantoin Derivatives

| Derivative | Cell Line | IC50 (µM) | Reference |

| Schiff's Base 24 | HCT-116 | 12.83 ± 0.9 | [4] |

| HePG-2 | 9.07 ± 0.8 | [4] | |

| MCF-7 | 4.92 ± 0.3 | [4] | |

| Schiff's Base 10 (average) | Various | 13.2 | [4] |

| Schiff's Base 13 (average) | Various | 14.5 | [4] |

| Schiff's Base 21 (average) | Various | 13.1 | [4] |

| Derivative I | Various | 10 | [6] |

| Derivative IV (average) | Colorectal & Breast | 10 | [6] |

| Compound 13 (average) | HeLa, A549, MDA-MB-231 | 109 | [6] |

| Compound 16 (average) | HeLa, A549, MDA-MB-231 | 59 | [6] |

| Compound 17 (average) | HeLa, A549, MDA-MB-231 | 81 | [6] |

| Compound 18 (average) | HeLa, A549, MDA-MB-231 | 113 | [6] |

Table 3: EGFR and HER2 Inhibitory Activity of 5,5-Diphenylhydantoin Derivatives

| Derivative | Target | IC50 (µM) | Reference |

| Schiff's Base 24 | EGFR | 0.07 | [4] |

| HER2 | 0.04 | [4] | |

| Compound 13 | EGFR | 0.10 | [6] |

| Compound 16 | EGFR | 6.17 | [6] |

| VEGFR2 | 0.09 | [6] | |

| Compound 18 | EGFR | 0.37 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction .[10] This multicomponent reaction involves heating a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate in an aqueous ethanol (B145695) solution.[10]

Detailed Protocol for Bucherer-Bergs Synthesis of 5-Methyl-5-Benzylhydantoin: [5]

-

Dissolve phenylacetone (B166967) (0.1 mol) in a 1:1 mixture of ethanol and water (120 mL total).

-

Add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol) to the solution.

-

Heat the mixture to 60°C and stir for 24 hours.

-

After 24 hours, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 under a fume hood.

-

Cool the solution to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration and wash with water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

- 1. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 6. Synthesis, anticancer, apoptosis-inducing activities and EGFR and VEGFR2 assay mechanistic studies of 5,5-diphenylimidazolidine-2,4-dione derivatives: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjsocmed.com]

- 9. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Methylhydantoin: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5-Methylhydantoin (5-methylimidazolidine-2,4-dione), a heterocyclic compound of interest in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the spectral characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (Proton NMR) Data

Due to the limited availability of a directly published ¹H NMR spectrum for this compound, the following table presents expected chemical shifts based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The proposed structure and proton assignments are shown below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | ~4.1 | Quartet (q) | 1H |

| -CH₃ | ~1.4 | Doublet (d) | 3H |

| N-H (amide) | 7.5 - 9.0 | Broad Singlet (br s) | 2H |

¹³C NMR (Carbon NMR) Data

Similar to the proton NMR data, the ¹³C NMR chemical shifts for this compound are predicted based on known values for related hydantoin (B18101) structures and carbon chemical shift correlations.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C-2) | ~158 |

| C=O (C-4) | ~173 |

| C-5 | ~55 |

| -CH₃ | ~18 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and carbonyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Strong, Broad |

| C-H | Stretching | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretching | 1700 - 1780 | Strong |

| N-H | Bending (Amide II) | 1550 - 1650 | Medium |

| C-N | Stretching | 1200 - 1400 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound (5-methyl-2,4-imidazolidinedione) has been reported by the NIST Mass Spectrometry Data Center.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | ~35 | [M]⁺ (Molecular Ion) |

| 86 | ~60 | [M - CO]⁺ |

| 43 | 100 | [CH₃-C=O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

4.1. NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. Data processing involves Fourier transformation of the free induction decay (FID), phasing, baseline correction, and referencing the chemical shifts to the internal standard.

4.2. FT-IR Spectroscopy

For a solid sample like this compound, a common method is the Potassium Bromide (KBr) pellet technique. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

4.3. Mass Spectrometry

For Electron Ionization (EI) Mass Spectrometry, a small amount of the solid this compound sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

5-Methylhydantoin: A Technical Guide to Its CAS Number and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and a detailed safety profile of 5-Methylhydantoin. The content herein is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and application of this compound.

Chemical Identification

CAS Number: 616-03-5[1]

This compound is a derivative of hydantoin, a heterocyclic organic compound. It is a white to almost white crystalline powder.[1]

Hazard Identification and Classification

This compound is classified as an irritant. Below is a summary of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning[2]

GHS Pictogram:

Safety and Handling

Adherence to proper safety protocols is crucial when handling this compound to minimize exposure and mitigate risks.

Table 2: Precautionary Statements for this compound

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator for dusts.

Storage

Store this compound in a tightly closed container in a dry and well-ventilated place.

Experimental Protocols for Safety Assessment

The following sections outline the methodologies for key experiments to assess the irritation potential of a substance like this compound, based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The skin reactions are scored according to a standardized grading scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.

-

Procedure: A single dose (0.1 mL of a liquid or 0.1 g of a solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The reversibility of any lesions is observed for up to 21 days.

-

Scoring: Ocular lesions are scored using a standardized system.

Acute Inhalation Toxicity (OECD Guideline 436)

This test assesses the potential for a substance to cause harm upon inhalation.

Methodology:

-

Test Animal: The rat is the preferred species.

-

Exposure: The animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.

-

Concentrations: A stepwise procedure is used, starting with a concentration expected to cause some signs of toxicity. Depending on the outcome (mortality or morbidity), the concentration for the next group of animals is adjusted up or down.

-

Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

Workflow and Hazard Visualization

The following diagrams illustrate a logical workflow for handling chemical substances and a visualization of the associated GHS hazards for this compound.

References

5-Methylhydantoin: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhydantoin, a derivative of the heterocyclic compound hydantoin (B18101), has emerged as a crucial building block in organic synthesis. Its versatile structure allows for the efficient construction of a wide array of valuable molecules, ranging from fundamental biomolecules like amino acids to complex pharmacologically active agents. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application as a precursor for amino acids and bioactive heterocyclic compounds. Detailed experimental protocols, quantitative data, and key synthetic pathways are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Synthesis of this compound: The Bucherer-Bergs Reaction

The most common and efficient method for the synthesis of this compound and other 5-substituted hydantoins is the Bucherer-Bergs reaction.[1][2][3][4] This multicomponent reaction involves the treatment of an aldehyde or ketone with an alkali metal cyanide and ammonium (B1175870) carbonate. For the synthesis of this compound, acetaldehyde (B116499) serves as the carbonyl starting material.

The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the hydantoin ring.[3] The general workflow for the Bucherer-Bergs synthesis of this compound is depicted below.

Figure 1: Bucherer-Bergs synthesis of this compound.

Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin (B190458) (A closely related example)

While a specific protocol for this compound from acetaldehyde is less commonly detailed, the synthesis of 5,5-dimethylhydantoin from acetone (B3395972) cyanohydrin provides a representative experimental procedure for the Bucherer-Bergs reaction.[5]

Materials:

-

Acetone cyanohydrin (1 mole, 85 g)

-

Ammonium carbonate (1.31 moles, 150 g)

Procedure:

-

In a 600-mL beaker, mix acetone cyanohydrin and freshly powdered ammonium carbonate.

-

Warm the mixture on a steam bath in a well-ventilated hood, stirring with a thermometer.

-

A gentle reaction begins around 50°C and is maintained at 68-80°C for approximately 3 hours. The mixture will be partially solid or very viscous.

-

To complete the reaction and decompose excess ammonium carbonate, raise the temperature to 90°C and maintain it until the liquid mixture becomes quiescent (approximately 30 minutes).

-

The resulting product is a colorless or pale yellow solid upon cooling.

-

Dissolve the crude product in 100 mL of hot water, treat with activated carbon (Norit), and filter the hot solution.

-

Evaporate the filtrate until crystals begin to appear at the surface, then cool in an ice bath.

-

Collect the white crystals by suction filtration, press the filter cake dry, and wash with two small portions of ether.

-

A second crop of crystals can be obtained by concentrating the mother liquor.

Expected Yield: 65-72 g (51-56%) of 5,5-dimethylhydantoin.[5]

This compound as a Precursor to Amino Acids

One of the most significant applications of this compound is its role as a precursor in the synthesis of α-amino acids. The hydantoin ring can be readily hydrolyzed under acidic or basic conditions to yield the corresponding amino acid.

Synthesis of D,L-Alanine

This compound is the direct precursor to D,L-alanine. The hydrolysis of the hydantoin ring opens it up to form an N-carbamoyl amino acid intermediate, which is then further hydrolyzed to the free amino acid.[6][7]

Figure 2: Synthesis of D,L-Alanine from this compound.

Experimental Protocol: Hydrolysis of this compound to D,L-Alanine

The hydrolysis is typically carried out using a strong base such as barium hydroxide (B78521) or sodium hydroxide.[7]

Materials:

-

This compound

-

Barium hydroxide octahydrate or Sodium hydroxide solution

-

Sulfuric acid (for neutralization if using barium hydroxide) or Hydrochloric acid (for neutralization if using sodium hydroxide)

General Procedure (Alkaline Hydrolysis):

-

A solution of this compound is heated with an aqueous solution of a strong base (e.g., 2 molar equivalents of NaOH).[7]

-

The reaction mixture is typically heated at elevated temperatures (e.g., 100-150°C) in a sealed vessel or under reflux for several hours to ensure complete hydrolysis.[7]

-

After cooling, the reaction mixture is neutralized with an appropriate acid. If barium hydroxide is used, sulfuric acid is added to precipitate barium sulfate, which is then removed by filtration.

-

The resulting solution containing the amino acid is then concentrated and the amino acid is crystallized, often by adjusting the pH to its isoelectric point.

| Precursor | Amino Acid | Hydrolysis Conditions | Yield (%) | Reference |

| This compound | D,L-Alanine | Ba(OH)₂ or NaOH, heat | High | [7] |

| 5-Isopropylhydantoin | D,L-Valine | Enzymatic or chemical hydrolysis | 88 (enzymatic) | [8][9] |

| 5-Benzylhydantoin | D,L-Phenylalanine | Acid or base hydrolysis | - | [10] |

Table 1: Synthesis of Amino Acids from 5-Substituted Hydantoins.

Enzymatic Hydrolysis for Enantiomerically Pure Amino Acids

For the production of enantiomerically pure amino acids, which is crucial for the pharmaceutical industry, enzymatic hydrolysis of 5-substituted hydantoins is a widely used method. This "hydantoinase process" employs a combination of a hydantoinase and a carbamoylase to stereoselectively hydrolyze the D,L-hydantoin mixture.[8]

Figure 3: Enzymatic synthesis of D-amino acids via the hydantoinase process.

Conversion to Thiohydantoins

This compound can be converted to its sulfur analogs, thiohydantoins. 2-Thiohydantoins are particularly important as they are intermediates in the Edman degradation for peptide sequencing and also exhibit a range of biological activities.[7][11] The conversion can be achieved by reacting the corresponding amino acid with a thiourea (B124793) derivative or by direct thionation of the hydantoin. A common laboratory synthesis involves heating an α-amino acid with thiourea.[7][12]

Experimental Protocol: Synthesis of 5-Methyl-2-thiohydantoin from Alanine

Materials:

-

D,L-Alanine

-

Thiourea

Procedure:

-

A mixture of the α-amino acid and thiourea (typically in a 1:3 molar ratio) is heated in a flask.[7]

-

The mixture is heated to a temperature where it melts and fumes (around 180-190°C).[12]

-

The reaction is monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the product is typically purified by recrystallization.

| Amino Acid | Thiohydantoin | Reaction Conditions | Yield (%) | Reference |

| Alanine | 5-Methyl-2-thiohydantoin | Thiourea, heat | Good | [7] |

| Phenylalanine | 5-Benzyl-2-thiohydantoin | Thiourea, heat | Good | [7] |

Table 2: Synthesis of 2-Thiohydantoins from Amino Acids.

Applications in Drug Development

Hydantoin derivatives, many of which can be synthesized from this compound or its analogs, constitute an important class of pharmacologically active compounds.

Anticonvulsant Activity

The hydantoin scaffold is a well-established pharmacophore for anticonvulsant drugs. The most famous example is Phenytoin (5,5-diphenylhydantoin), which has been a mainstay in the treatment of epilepsy for decades.[13][14][15][16][17][18] Structure-activity relationship (SAR) studies have shown that substitution at the 5-position of the hydantoin ring is crucial for anticonvulsant activity. While this compound itself is not a potent anticonvulsant, its derivatives with larger lipophilic groups at the 5-position often exhibit significant activity.

| Compound | R1 | R2 | Anticonvulsant Activity | Reference |

| Phenytoin | Phenyl | Phenyl | Active | [13] |

| Mephenytoin | Phenyl | Ethyl | Active | [19] |

| Ethotoin | Phenyl | H | Active | [19] |

Table 3: Anticonvulsant Activity of Selected 5,5-Disubstituted Hydantoins.

Antiviral Activity

Derivatives of hydantoin and thiohydantoin have also been investigated for their antiviral properties.[1][6][20][21] Various modifications of the hydantoin core, including the introduction of different substituents at the N1, N3, and C5 positions, have led to compounds with activity against a range of viruses, including HIV and Herpes Simplex Virus.[21] For instance, certain 5-arylmethylene-2-thiohydantoins have been synthesized and evaluated as potential antiviral agents.[13]

| Compound Class | Viral Target | Activity | Reference |

| 5-Arylmethylene-2-thiohydantoins | HIV-1 | Varies with substitution | [13] |

| 3,5-Disubstituted hydantoins | Vaccinia virus, Coxsackie virus | Moderate | [1] |

| Thiohydantoin-containing tetrahydro-β-carbolines | Influenza virus | Active | [6] |

Table 4: Antiviral Activity of Selected Hydantoin and Thiohydantoin Derivatives.

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its importance is underscored by its central role in the synthesis of amino acids, both racemically and enantiomerically pure, through straightforward chemical and enzymatic transformations. Furthermore, the hydantoin scaffold, of which this compound is a fundamental example, is a privileged structure in medicinal chemistry, giving rise to a wide range of bioactive compounds, most notably anticonvulsants and antiviral agents. The synthetic pathways and experimental protocols detailed in this guide highlight the broad utility of this compound and provide a solid foundation for its application in research and development.

References

- 1. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Novel derivatives of thiohydantoin-containing tetrahydro-β-carboline possess activity against influenza virus at late stages of viral cycle without affecting viral neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | MDPI [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. ERIC - EJ283160 - Synthesis of the Anticonvulsant Drug 5,5-Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment., Journal of Chemical Education, 1983-Jun [eric.ed.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jscimedcentral.com [jscimedcentral.com]

- 17. pcbiochemres.com [pcbiochemres.com]

- 18. pharmacy180.com [pharmacy180.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and antiviral evaluation of hydantoin analogues of AZT - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 5-Methylhydantoin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhydantoin and its derivatives are a class of compounds with significant interest in pharmaceutical and biological research. They serve as intermediates in the synthesis of various bioactive molecules and are studied for their potential therapeutic activities. Accurate and reliable analytical methods are crucial for the quantification and characterization of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose.

This document provides detailed application notes and experimental protocols for the HPLC analysis of this compound and its derivatives. It is intended to guide researchers in developing and validating their own analytical methods for routine analysis, quality control, and research applications.

I. HPLC Method for the Analysis of this compound

This section outlines a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound. This method can be adapted and optimized for specific derivatives and matrices.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |

| Gradient | Start with 5% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Rationale for Method Selection

A C18 column is a versatile stationary phase suitable for the retention of moderately polar compounds like this compound. The use of a formic acid modifier in the mobile phase helps to ensure good peak shape by controlling the ionization of the analyte. A gradient elution with acetonitrile allows for the effective separation of this compound from potential impurities and other components in the sample matrix. UV detection at 210 nm is chosen as many hydantoin (B18101) derivatives exhibit absorbance in the low UV region.

II. Experimental Protocols

A. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

B. Sample Preparation

The appropriate sample preparation protocol will depend on the matrix.

-

For Bulk Drug/Pure Substance:

-

Accurately weigh an appropriate amount of the sample.

-

Dissolve the sample in the initial mobile phase composition to achieve a concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

For Biological Matrices (e.g., Plasma, Urine) - Protein Precipitation:

-

To 100 µL of the biological sample, add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

-

III. Method Validation Parameters (Illustrative Data)

The following table summarizes typical validation parameters for an HPLC method for this compound, based on established guidelines.[1][2][3]

| Parameter | Typical Specification | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise Ratio of 10:1 | 1.0 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| Retention Time (min) | Consistent | ~ 8.5 min (example) |

IV. Analysis of Hydantoin Derivatives